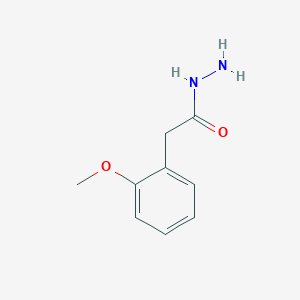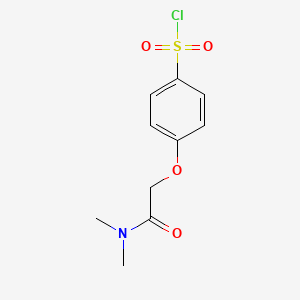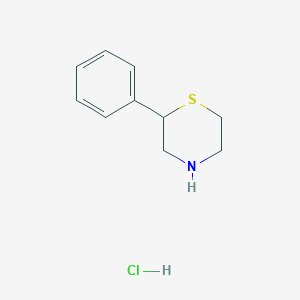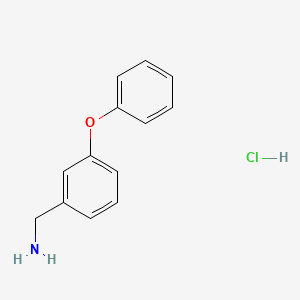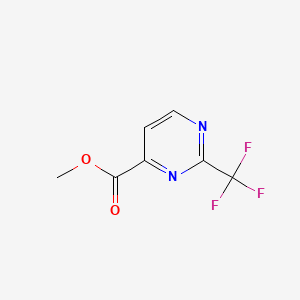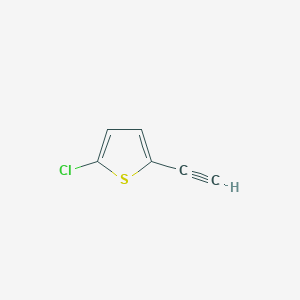
Methyl-(4-morpholin-4-YL-phenyl)-amine
Descripción general
Descripción
Methyl-(4-morpholin-4-YL-phenyl)-amine, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a tertiary amine that contains a morpholine ring, which makes it a unique compound with interesting properties. In
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Methyl-(4-morpholin-4-yl-phenyl)-amine is involved in an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines. This method is non-catalyzed, quick, and reproducible, offering an environmentally benign alternative for synthesizing Mannich bases (Aljohani et al., 2019).
Domino-Reaction Synthesis
The compound participates in a new domino-reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related structures, demonstrating its versatility in organic synthesis (Fathalla et al., 2002).
Antimicrobial Activity
In the synthesis of novel 1,2,4-Triazole derivatives, methyl-(4-morpholin-4-yl-phenyl)-amine is used as an amine component in Mannich base derivatives. Some of these synthesized compounds exhibit significant antimicrobial activities (Bektaş et al., 2007).
Microwave Irradiation in Organic Synthesis
The compound is used in the microwave irradiation reaction of 4-hydroxycoumarin with primary amines, including morpholine, to yield N-substituted 4-aminocoumarins. This process is noted for its high efficiency and improved yields (Stoyanov & Ivanov, 2004).
Propiedades
IUPAC Name |
N-methyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCCZIHDCGBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(4-morpholin-4-YL-phenyl)-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

